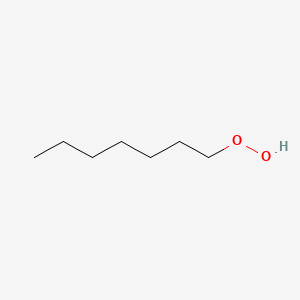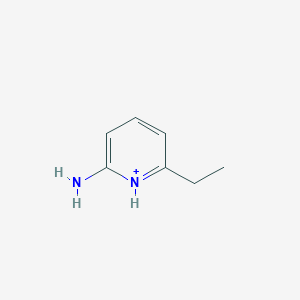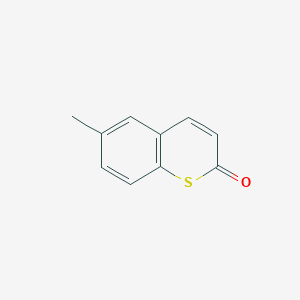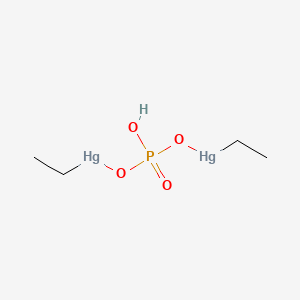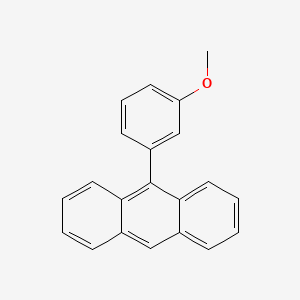
3-(Anthracen-9-yl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anthracen-9-yl)phenyl methyl ether is an organic compound that features an anthracene moiety linked to a phenyl group through a methyl ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)phenyl methyl ether typically involves the reaction of anthracene derivatives with phenyl methyl ether under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with aryl boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Anthracen-9-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Anthracen-9-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying photophysical properties and interactions with biological molecules.
Medicine: Investigated for its potential in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties
Mecanismo De Acción
The mechanism by which 3-(Anthracen-9-yl)phenyl methyl ether exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. The anthracene moiety plays a crucial role in these transitions by restricting intramolecular π-conjugation and introducing steric hindrance to suppress π–π stacking interactions .
Comparación Con Compuestos Similares
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 3-(Anthracen-9-yl)phenyl methyl ether is unique due to its specific ether linkage, which influences its photophysical properties and makes it particularly suitable for blue-emitting applications. In contrast, other anthracene derivatives may have different substituents that affect their thermal stability, emission wavelengths, and quantum yields .
Propiedades
Número CAS |
1038-72-8 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
9-(3-methoxyphenyl)anthracene |
InChI |
InChI=1S/C21H16O/c1-22-18-10-6-9-17(14-18)21-19-11-4-2-7-15(19)13-16-8-3-5-12-20(16)21/h2-14H,1H3 |
Clave InChI |
VICDUPWTWBIKPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


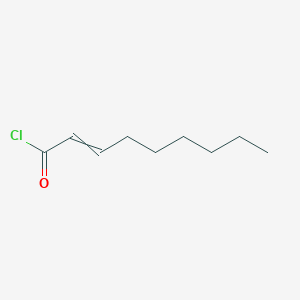
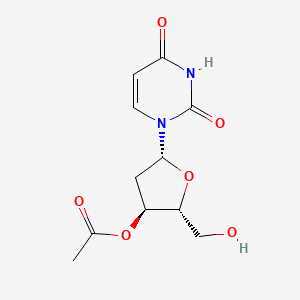
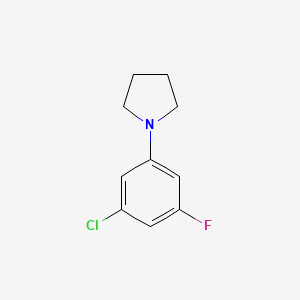

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
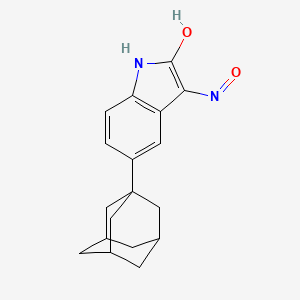

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
